molecular formula C9H12O2 B1329984 2-Ethyl-6-methoxyphenol CAS No. 90534-46-6

2-Ethyl-6-methoxyphenol

Cat. No. B1329984
CAS RN: 90534-46-6
M. Wt: 152.19 g/mol
InChI Key: RSZPVOABCKCPKY-UHFFFAOYSA-N
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Description

2-Ethyl-6-methoxyphenol is a natural product found in Gossypium hirsutum . It has a molecular formula of C9H12O2 and a molecular weight of 152.19 g/mol .


Molecular Structure Analysis

The molecular structure of 2-Ethyl-6-methoxyphenol consists of an ethyl group (C2H5) attached to the second carbon of a phenol ring and a methoxy group (CH3O) attached to the sixth carbon . The InChI string representation is InChI=1S/C9H12O2/c1-3-7-5-4-6-8(11-2)9(7)10/h4-6,10H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

2-Ethyl-6-methoxyphenol has several computed properties including a XLogP3-AA of 2.3, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 152.083729621 g/mol .

Mechanism of Action

Target of Action

2-Ethyl-6-methoxyphenol is a phenolic compound . Phenolic compounds are known to interact with various biological targets, including proteins and enzymes.

Mode of Action

As a phenolic compound, it may interact with its targets through hydrogen bonding and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target molecules, potentially altering their function .

Biochemical Pathways

2-Ethyl-6-methoxyphenol may affect various biochemical pathways due to its potential antioxidant properties . Antioxidants can neutralize harmful free radicals in the body, thereby preventing oxidative stress and damage to cells and tissues . This can have downstream effects on various biochemical pathways, including those involved in inflammation and cell signaling .

Pharmacokinetics

Phenolic compounds are generally well-absorbed and can be metabolized by the liver . These properties can impact the bioavailability of 2-Ethyl-6-methoxyphenol, influencing its effectiveness .

Result of Action

The molecular and cellular effects of 2-Ethyl-6-methoxyphenol are likely to be diverse, given its potential interactions with various targets and pathways. As an antioxidant, it may help to protect cells from oxidative damage, which could have beneficial effects on cellular health and function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Ethyl-6-methoxyphenol. For example, factors such as pH and temperature can affect the compound’s stability and its interactions with targets . Additionally, the presence of other molecules can influence its absorption and distribution within the body .

properties

IUPAC Name

2-ethyl-6-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-3-7-5-4-6-8(11-2)9(7)10/h4-6,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZPVOABCKCPKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00920335
Record name 2-Ethyl-6-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00920335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-6-methoxyphenol

CAS RN

90534-46-6
Record name 6-Ethylguaiacol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090534466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-6-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00920335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-ETHYLGUAIACOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5S7PJR6D7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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